Kinome-Wide Selectivity: GNE-7915 Superiority Over LRRK2-IN-1
GNE-7915 demonstrates superior kinome-wide selectivity compared to the widely used probe LRRK2-IN-1. At a screening concentration of 0.1 µM, GNE-7915 inhibited only 1 out of 187 kinases tested (>50% inhibition), whereas LRRK2-IN-1 exhibits a broader off-target profile, inhibiting multiple kinases including DCLK2 (IC50 = 45 nM) at higher concentrations [1]. This difference is critical for experiments aiming to attribute a phenotype solely to LRRK2 inhibition.
| Evidence Dimension | Kinome selectivity (number of kinases inhibited >50% at screening concentration) |
|---|---|
| Target Compound Data | 1 out of 187 kinases inhibited at 0.1 µM |
| Comparator Or Baseline | LRRK2-IN-1: Broader inhibition profile (e.g., DCLK2 IC50 = 45 nM); wider target spectrum |
| Quantified Difference | GNE-7915 inhibits 0.53% of the tested kinome panel vs. LRRK2-IN-1's multi-target activity at comparable concentrations |
| Conditions | In vitro kinase assay panel; GNE-7915 at 0.1 µM |
Why This Matters
Broader kinase inhibition by LRRLK2-IN-1 confounds target-specific interpretation, elevating the risk of false-positive phenotypic readouts—making GNE-7915 the preferred probe for high-confidence LRRK2 biology.
- [1] Kavanagh, M. E., et al. (2013). The development of CNS-active LRRK2 inhibitors using property-directed optimisation. Bioorganic & Medicinal Chemistry Letters, 23(13), 3690-3696. View Source
